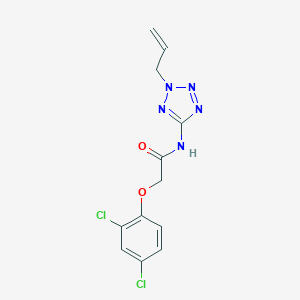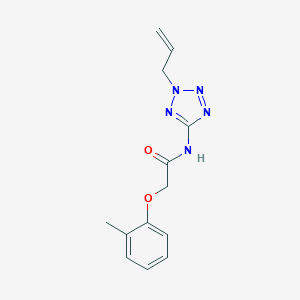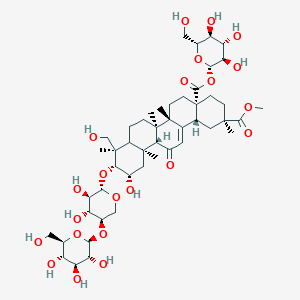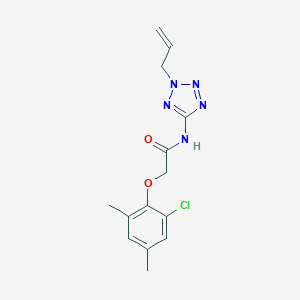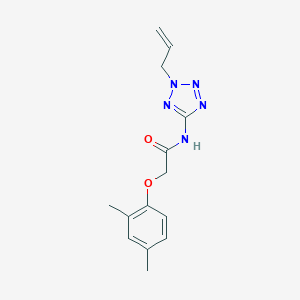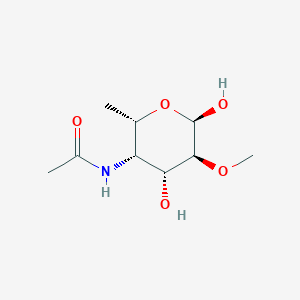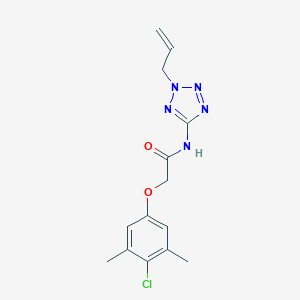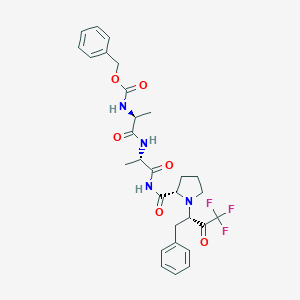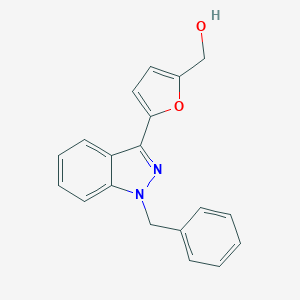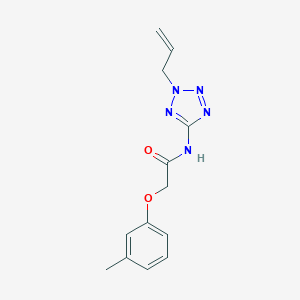
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide, also known as TAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TAT is a tetrazole-based compound that has been synthesized using various methods, including the reaction of allyl bromide with 5-amino-1H-tetrazole, followed by the reaction with 3-methylphenoxyacetic acid.
作用机制
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and bacterial growth. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
生化和生理效应
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of bacterial growth. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
实验室实验的优点和局限性
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide can also be easily modified to create analogs with improved properties. However, N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide, including the development of analogs with improved properties, the investigation of its potential use as an anti-cancer agent in combination with other drugs, and the exploration of its potential use as an antibacterial agent in vivo. Further studies are also needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide and to identify potential off-target effects.
合成方法
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide can be synthesized using various methods, including the reaction of allyl bromide with 5-amino-1H-tetrazole, followed by the reaction with 3-methylphenoxyacetic acid. This method involves the use of a solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The resulting product is then purified using column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide.
科学研究应用
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have significant anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as an antibacterial agent, with studies showing its ability to inhibit the growth of various bacterial strains.
属性
产品名称 |
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide |
|---|---|
分子式 |
C13H15N5O2 |
分子量 |
273.29 g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H15N5O2/c1-3-7-18-16-13(15-17-18)14-12(19)9-20-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,14,16,19) |
InChI 键 |
CIJSMNIWMZRDSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)

